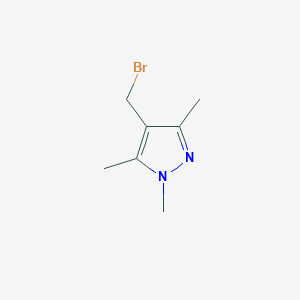
4-(bromomethyl)-1,3,5-trimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-1,3,5-trimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a bromomethyl group and three methyl groups on the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1,3,5-trimethyl-1H-pyrazole typically involves the bromination of 1,3,5-trimethylpyrazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product. The use of automated systems and reactors can optimize the reaction conditions, making the process more efficient and scalable .
化学反応の分析
Types of Reactions
4-(Bromomethyl)-1,3,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-(azidomethyl)-1,3,5-trimethyl-1H-pyrazole, while oxidation with potassium permanganate can produce 4-(hydroxymethyl)-1,3,5-trimethyl-1H-pyrazole .
科学的研究の応用
4-(Bromomethyl)-1,3,5-trimethyl-1H-pyrazole has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives, which are useful in materials science and catalysis.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Medicine: Pyrazole derivatives have shown potential in drug discovery, particularly as anti-inflammatory and anticancer agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 4-(bromomethyl)-1,3,5-trimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to changes in their function. The exact molecular targets and pathways involved vary based on the context of its use .
類似化合物との比較
Similar Compounds
- 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole
- 4-(Iodomethyl)-1,3,5-trimethyl-1H-pyrazole
- 4-(Methyl)-1,3,5-trimethyl-1H-pyrazole
Uniqueness
4-(Bromomethyl)-1,3,5-trimethyl-1H-pyrazole is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro- and iodo- counterparts.
特性
IUPAC Name |
4-(bromomethyl)-1,3,5-trimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-5-7(4-8)6(2)10(3)9-5/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJNOVWADAVTRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
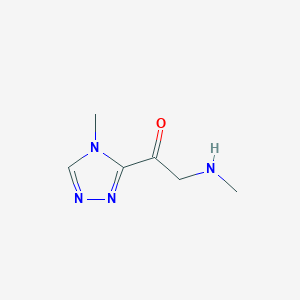
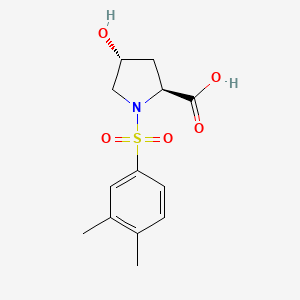
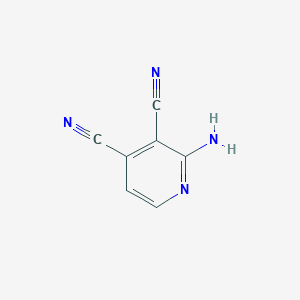
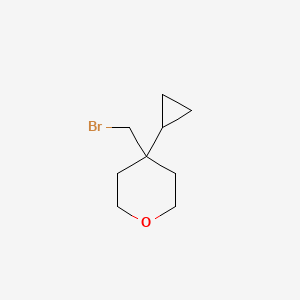
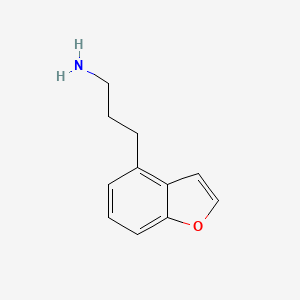
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
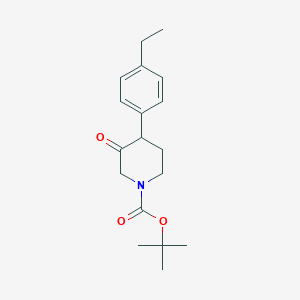
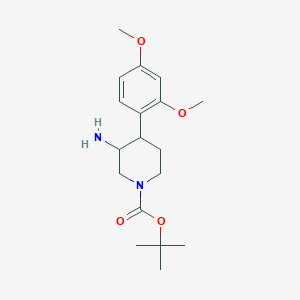
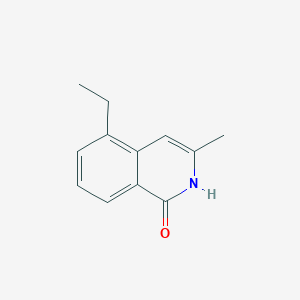
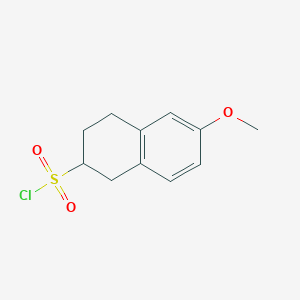
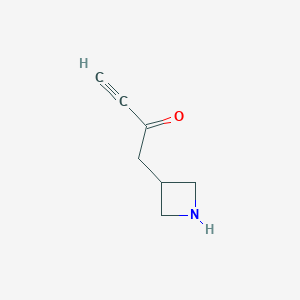
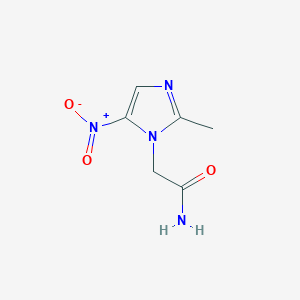
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
